![molecular formula C16H21N3O3 B2473408 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate CAS No. 1042874-06-5](/img/structure/B2473408.png)
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate
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Overview
Description
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate, also known as CDMEP, is a chemical compound that has been studied for its potential applications in scientific research. CDMEP is a pyridine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate is not fully understood, but it is believed to involve the modulation of certain ion channels and receptors in the body. 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate has also been found to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate has been found to have a variety of biochemical and physiological effects, including the modulation of ion channels and receptors, the inhibition of immune cell proliferation, and the inhibition of cancer cell growth and proliferation. 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress and inflammation-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate in laboratory experiments is its ability to modulate the activity of certain ion channels and receptors, making it a useful tool for studying the function of these channels and receptors in the body. Another advantage of using 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate is its ability to inhibit the proliferation of certain immune cells and cancer cells, making it a potential candidate for the development of new treatments for autoimmune diseases and cancer. However, one limitation of using 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are many potential future directions for research on 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate. One direction could be to further study the mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate, in order to better understand how it modulates the activity of ion channels and receptors in the body. Another direction could be to investigate the potential therapeutic applications of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate in the treatment of neurological disorders, autoimmune diseases, and cancer. Additionally, research could be conducted to develop new methods for synthesizing and administering 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate, in order to overcome its limitations in laboratory experiments.
Synthesis Methods
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact method for synthesizing 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate can vary depending on the specific laboratory conditions and equipment used. However, the general steps involved in synthesizing 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate include the reaction of 6-methylpyridine-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting intermediate with 1-cyano-1,2-dimethylpropylamine and ethyl chloroformate.
Scientific Research Applications
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate has been found to modulate the activity of certain ion channels in the brain, making it a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain. In immunology, 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate has been shown to inhibit the proliferation of certain immune cells, making it a potential candidate for the treatment of autoimmune diseases. In cancer research, 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate has been found to inhibit the growth and proliferation of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
properties
IUPAC Name |
[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 6-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10(2)16(5,9-17)19-14(20)12(4)22-15(21)13-7-6-11(3)18-8-13/h6-8,10,12H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJGEIXYDBRQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)OC(C)C(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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